(S)-2-(Piperidin-2-yl)pyrimidine
Description
(S)-2-(Piperidin-2-yl)pyrimidine is a chiral heterocyclic compound featuring a pyrimidine ring directly linked to a piperidine moiety at the 2-position. The pyrimidine core contributes to hydrogen-bonding capabilities, while the piperidine ring introduces basicity and conformational flexibility, enhancing its ability to engage with hydrophobic pockets in proteins .
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-[(2S)-piperidin-2-yl]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h3,6-8,10H,1-2,4-5H2/t8-/m0/s1 |
InChI Key |
IHSZCLIJZRUESK-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=NC=CC=N2 |
Canonical SMILES |
C1CCNC(C1)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Piperidin-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable piperidine derivative in the presence of a catalyst. The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of (S)-2-(Piperidin-2-yl)pyrimidine may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Piperidin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Scientific Research Applications
(S)-2-(Piperidin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (S)-2-(Piperidin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are crucial to understanding its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes critical structural and pharmacological distinctions between (S)-2-(Piperidin-2-yl)pyrimidine and related compounds:
Detailed Comparative Analysis
Core Heterocycle Differences
- Pyrimidine vs. Pyridine : The pyrimidine ring in (S)-2-(Piperidin-2-yl)pyrimidine allows for additional hydrogen-bonding sites compared to pyridine-based analogues like 2-(Piperidin-2-yl)pyridine. This may enhance target affinity in biological systems .
- Fused Systems : Pyrido[1,2-a]pyrimidin-4-one derivatives () feature fused rings, increasing rigidity and planarity. This structural feature often improves metabolic stability but may reduce bioavailability due to higher molecular weight .
Substituent Positioning and Stereochemistry
- Piperidine Attachment : The piperidin-2-yl group in the target compound adopts a distinct spatial orientation compared to piperidin-1-yl (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) or piperidin-4-yl (e.g., derivatives). This positioning influences conformational flexibility and binding pocket compatibility .
- Enantiomeric Specificity : The (S)-configuration in the target compound is critical for selective interactions, as seen in chiral drug candidates. Racemic or R-enantiomers may exhibit reduced efficacy or off-target effects .
Functional Group Contributions
- Amine vs. Methyl Groups : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () includes an amine group, which may enhance solubility and facilitate salt formation, advantageous for formulation. However, the methyl group could limit steric accessibility to certain targets compared to the unsubstituted pyrimidine in the target compound .
- Fluorine and Bulky Substituents : Derivatives in and incorporate fluorine or bulky heterocycles (e.g., indazole), which can modulate electronic properties, lipophilicity, and target selectivity .
Pharmacological and Biochemical Implications
- Target Selectivity : The (S)-enantiomer’s chiral center may enable preferential binding to G-protein-coupled receptors (GPCRs) or ion channels, as observed in related piperidine-containing therapeutics .
- Metabolic Stability : Fused-ring systems () and electron-withdrawing groups (e.g., fluorine in ) generally resist cytochrome P450-mediated degradation, extending half-life .
- Solubility and Bioavailability : Piperidin-1-yl derivatives () with polar substituents (e.g., -NH2) may exhibit improved aqueous solubility over the more lipophilic (S)-2-(Piperidin-2-yl)pyrimidine, impacting oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
